molecular formula C9H9BrN4O3 B2392300 ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 956264-16-7

ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2392300
CAS No.: 956264-16-7
M. Wt: 301.1
InChI Key: OTQROBFOSDZXNW-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of a suitable hydrazine with a carbon unit such as 1,3-dicarbonyl compounds or β-enaminones . The reaction conditions often require the use of catalysts like Amberlyst-70, which is nontoxic, thermally stable, and cost-effective .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate green chemistry principles, such as the use of eco-friendly solvents and catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is unique due to its combination of a pyrazole ring with a bromine substituent and an oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c1-2-16-9(15)8-12-7(13-17-8)5-14-4-6(10)3-11-14/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQROBFOSDZXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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